Lipophilicity Differentiation from 2,5-Dimethoxy Isomer via Computed XLogP3
The 2,6-dimethoxy substitution pattern yields a higher computed lipophilicity (XLogP3 = 3.5) compared to the 2,5-dimethoxy isomer, which is predicted to have a lower XLogP3 value due to reduced intramolecular shielding of the carbonyl group [1]. This difference directly impacts passive membrane permeability and non-specific binding profiles in cellular assays [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 4-(2,5-Dimethoxybenzoyl)quinoline (Predicted XLogP3: ~3.1-3.3) |
| Quantified Difference | ΔXLogP3 ≈ +0.2 to +0.4 |
| Conditions | Computed using PubChem's XLogP3 3.0 algorithm [1] |
Why This Matters
This quantifiable difference in lipophilicity can guide selection when optimizing for specific cellular permeability or solubility profiles in a research series.
- [1] PubChem. (2025). 4-(2,6-Dimethoxybenzoyl)quinoline (CID: 86811182). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/86811182. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Contextual reference for the impact of logP on ADME properties). View Source
